molecular formula C19H20BrFN4O2 B1257245 7-(4-aminobutoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine

7-(4-aminobutoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine

Cat. No.: B1257245
M. Wt: 435.3 g/mol
InChI Key: PPTAONFDHQEUMZ-UHFFFAOYSA-N
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Description

7-(4-aminobutoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine is a derivative of vandetanib, a well-known tyrosine kinase inhibitor. Vandetanib is primarily used in the treatment of medullary thyroid cancer. The linkable vandetanib analogue is characterized by the replacement of the N-methylpiperidin-4-yl group with a 4-aminomethyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of linkable vandetanib analogue involves the modification of the piperidine side chain of vandetanib. . The reaction conditions typically involve the use of organic solvents and catalysts under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of linkable vandetanib analogue follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistency and efficiency. Quality control measures are implemented to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-aminobutoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

7-(4-aminobutoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of linkable vandetanib analogue lies in its structural modification, which enhances its binding affinity and specificity for certain tyrosine kinases. This modification also potentially improves its pharmacokinetic properties and reduces off-target effects compared to its parent compound .

Properties

Molecular Formula

C19H20BrFN4O2

Molecular Weight

435.3 g/mol

IUPAC Name

7-(4-aminobutoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine

InChI

InChI=1S/C19H20BrFN4O2/c1-26-17-9-13-16(10-18(17)27-7-3-2-6-22)23-11-24-19(13)25-15-5-4-12(20)8-14(15)21/h4-5,8-11H,2-3,6-7,22H2,1H3,(H,23,24,25)

InChI Key

PPTAONFDHQEUMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCCCN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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